molecular formula C22H36O5 B1501358 Limaprost-d3

Limaprost-d3

Cat. No.: B1501358
M. Wt: 383.5 g/mol
InChI Key: OJZYRQPMEIEQFC-JVRYLNEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    Limaprost-d3, a deuterium labeled Limaprost, is an analogue of prostaglandin E1 . Its primary targets are the prostaglandin E2 receptors . These receptors play a crucial role in a variety of cellular functions, including vascular smooth muscle cell constriction or dilation, platelet aggregation or disaggregation, and pain signaling in spinal neurons .

    Mode of Action

    As an analogue of prostaglandin E1, this compound acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . This interaction results in vasodilation, which improves blood flow, and an antithrombotic effect, which inhibits platelet aggregation .

    Biochemical Pathways

    The activation of prostaglandin E2 receptors by this compound leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels then triggers a series of downstream effects, including the relaxation of smooth muscle cells. This biochemical pathway is crucial for the vasodilatory and antithrombotic effects of this compound .

    Pharmacokinetics

    this compound is rapidly absorbed and eliminated after oral administration . The time to reach maximum plasma concentration is approximately 22.50 minutes, and the elimination half-life is around 21.70 minutes . There is no accumulation observed after multiple dosing, indicating that the metabolized enzymes may be induced after multiple doses of this compound . These properties impact the bioavailability of this compound, making it a potent and orally active vasodilator .

    Result of Action

    The action of this compound results in improved peripheral circulatory failure due to its vasodilator action and antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function . These molecular and cellular effects contribute to the alleviation of various ischemic symptoms .

    Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for Limaprost-d3 are not readily available in the literature.
    • it is typically prepared by incorporating deuterium atoms into Limaprost during chemical synthesis.
  • Chemical Reactions Analysis

    • Limaprost-d3 likely undergoes similar reactions to Limaprost due to their structural similarity.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions vary depending on the specific transformation.
    • Major products formed from these reactions would involve modifications of the Limaprost core structure.
  • Scientific Research Applications

    • Limaprost-d3 finds applications in various scientific fields:
  • Comparison with Similar Compounds

    • Unfortunately, information on similar compounds directly comparable to Limaprost-d3 is limited.
    • Further research may reveal additional analogues or related molecules.

    Properties

    IUPAC Name

    (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1/i2D3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OJZYRQPMEIEQFC-JVRYLNEOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H36O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    383.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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